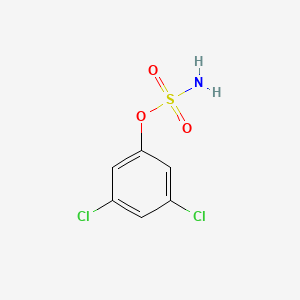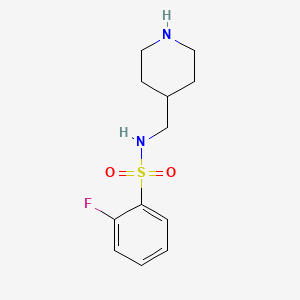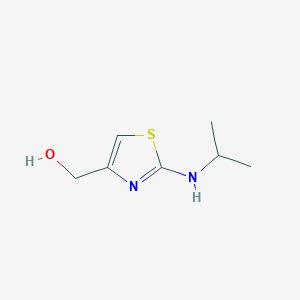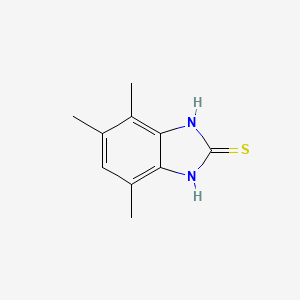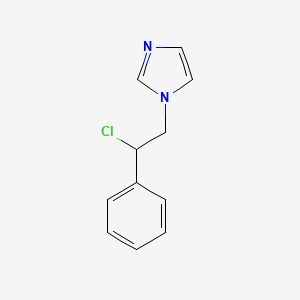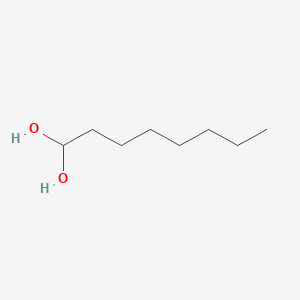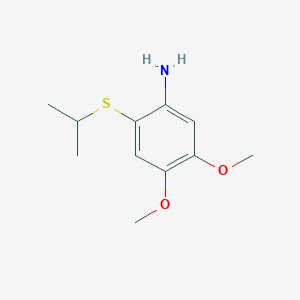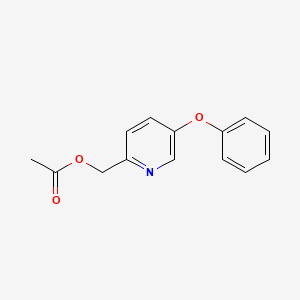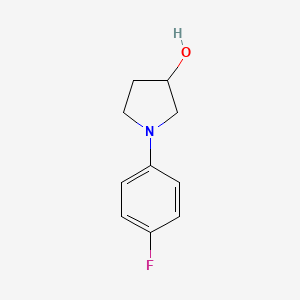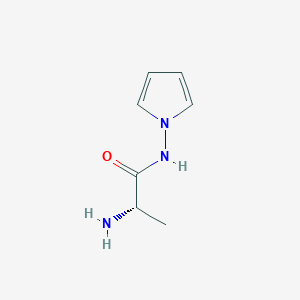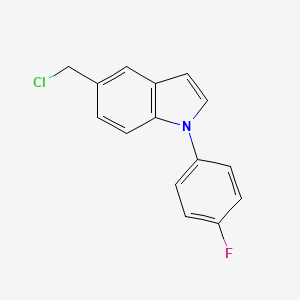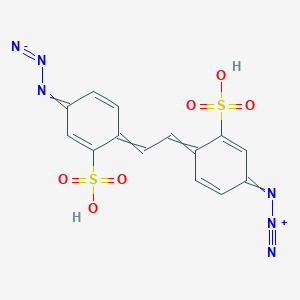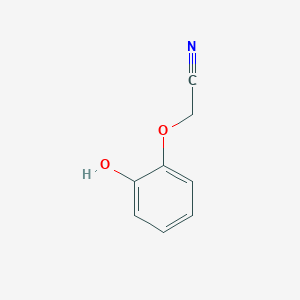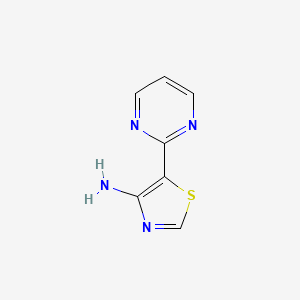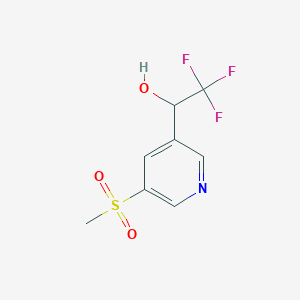
5-(Methylsulfonyl)-a-(trifluoromethyl)-3-pyridinemethanol
Übersicht
Beschreibung
5-(Methylsulfonyl)-a-(trifluoromethyl)-3-pyridinemethanol: is a chemical compound characterized by the presence of a pyridine ring substituted with a methylsulfonyl group, a trifluoromethyl group, and a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methylsulfonyl)-a-(trifluoromethyl)-3-pyridinemethanol typically involves multi-step organic reactions. One common approach is to start with a pyridine derivative and introduce the trifluoromethyl group through a nucleophilic substitution reaction. The methylsulfonyl group can be introduced via sulfonylation reactions using reagents such as methylsulfonyl chloride. The hydroxymethyl group is often introduced through a reduction reaction of a corresponding aldehyde or ketone intermediate.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the sulfonyl group or to convert the hydroxymethyl group to a methyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique functional groups make it a versatile intermediate for creating complex molecules.
Biology: In biological research, the compound may be used to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a probe in biochemical assays.
Medicine: Potential applications in medicine include the development of new drugs targeting specific enzymes or receptors. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of 5-(Methylsulfonyl)-a-(trifluoromethyl)-3-pyridinemethanol involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the hydroxymethyl group can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects.
Vergleich Mit ähnlichen Verbindungen
2-(Methylsulfonyl)-5-(trifluoromethyl)aniline: This compound shares the trifluoromethyl and methylsulfonyl groups but differs in the position and presence of the amino group.
Bis(trifluoromethylsulfonyl)imide: This compound contains two trifluoromethylsulfonyl groups and is used in different applications such as ionic liquids and catalysts.
Uniqueness: 5-(Methylsulfonyl)-a-(trifluoromethyl)-3-pyridinemethanol is unique due to the combination of its functional groups and the pyridine ring. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications in synthesis and research.
Eigenschaften
Molekularformel |
C8H8F3NO3S |
|---|---|
Molekulargewicht |
255.22 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-(5-methylsulfonylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H8F3NO3S/c1-16(14,15)6-2-5(3-12-4-6)7(13)8(9,10)11/h2-4,7,13H,1H3 |
InChI-Schlüssel |
HSTQGLAWRDOCKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CN=CC(=C1)C(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
